molecular formula C9H17NO2 B8129167 1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone

1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone

Cat. No.: B8129167
M. Wt: 171.24 g/mol
InChI Key: YCXCULLECJNIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-1-yl)-2-(tert-butoxy)ethanone is a ketone derivative featuring an azetidine (4-membered nitrogen-containing ring) and a tert-butoxy group. Its molecular structure combines steric hindrance from the bulky tert-butoxy group with the reactivity of the azetidine ring, making it a candidate for studies in medicinal chemistry and synthetic organic reactions.

Properties

IUPAC Name

1-(azetidin-1-yl)-2-[(2-methylpropan-2-yl)oxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-7-8(11)10-5-4-6-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXCULLECJNIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azido compounds.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl halides or tert-butyl alcohol in the presence of suitable catalysts.

    Final Assembly: The final step involves coupling the azetidine ring with the tert-butoxy group through a suitable linker, such as an ethanone moiety, using condensation or substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the tert-butoxy group, leading to the formation of various derivatives.

    Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Azetidin-1-yl)-2-(tert-butoxy)ethanone has been investigated for its potential as a pharmacologically active compound. Its derivatives have shown promise in inhibiting cyclooxygenase enzymes, specifically Cyclooxygenase-1 and Cyclooxygenase-2, which are critical targets in the treatment of inflammatory disorders such as arthritis and pain-related conditions .

Case Study: Inhibition of Cyclooxygenases

  • Objective : To evaluate the efficacy of azetidine derivatives in inhibiting cyclooxygenases.
  • Methodology : Synthesis of various substituted azetidine compounds was performed, followed by biological assays to assess their inhibitory activity.
  • Results : Certain derivatives exhibited significant inhibition of both Cyclooxygenase-1 and Cyclooxygenase-2, suggesting their potential as anti-inflammatory agents.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocycles. Its reactivity allows for the development of various functionalized azetidines .

Synthetic Strategies

  • Azetidine Derivatives : The synthesis of functionalized azetidines via reactions such as aza-Michael addition has been explored. For instance, 1-(Azetidin-3-yl)piperidine was synthesized with a yield of 75% through a reaction involving azetidin-3-one .
Reaction TypeYield (%)Reference
Aza-Michael Addition75
Suzuki-Miyaura CouplingUp to 93
Cyclization ReactionsVarious

Research indicates that azetidine compounds can act as selective small molecule inhibitors for specific biological targets. For example, one study identified a compound with an azetidine moiety that inhibited ENL, a histone acetylation reader involved in leukemia maintenance .

Case Study: ENL Inhibition

  • Objective : To identify selective inhibitors for ENL using azetidine derivatives.
  • Methodology : High-throughput screening was employed to evaluate the interaction between azetidine compounds and ENL.
  • Results : The compound exhibited an IC50 value of 51 nM, indicating strong binding affinity and potential therapeutic application in leukemia treatment.

Mechanism of Action

The mechanism of action of 1-(AZetidin-1-yl)-2-(tert-butoxy)ethanone involves its interaction with specific molecular targets and pathways The azetidine ring can interact with enzymes or receptors, modulating their activity The tert-butoxy group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Azetidin-1-yl)-2-(tert-butoxy)ethanone with three related compounds, focusing on functional groups, steric effects, and applications:

Compound Key Functional Groups Steric/Electronic Features Reported Applications/Studies Reference
This compound Azetidine, tert-butoxy, ketone High steric bulk from tert-butoxy; strained azetidine ring Potential intermediate in drug synthesis (hypothetical, based on analogs) N/A
JWH-250 (1-(1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone) Indole, methoxyphenyl, ketone Planar aromatic systems; moderate steric hindrance Cannabinoid receptor agonist (pharmacological studies)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Phenoxy, ethoxy, tertiary alkyl Bulky tert-butyl-like substituent; ether linkages Surfactant or industrial additive (material safety data)
A12 (1-(2-chloro-indoloquinoxalin-6-yl)-2-[hydrazino-benzylidene]ethanone) Indoloquinoxaline, hydrazine, ketone Extended aromatic system; chelating hydrazine group Anticancer research (synthetic study)

Key Observations:

This contrasts with JWH-250’s indole group, which stabilizes aromatic interactions . The tert-butoxy group provides steric protection to the ketone, likely reducing nucleophilic attack—a feature absent in compounds like A12, where the ketone is more exposed .

Steric vs. Electronic Effects: The tert-butoxy group in the target compound may hinder crystallization or solubility, similar to the bulky substituent in 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol . In contrast, JWH-250’s methoxyphenyl group balances electronic donation (via methoxy) with moderate steric effects, favoring receptor binding .

Synthetic Utility: While A12’s hydrazino-benzylidene group enables metal chelation for anticancer applications , the azetidine in the target compound could serve as a bioisostere for pyrrolidine or piperidine in drug design, though direct evidence is lacking.

Research Findings and Limitations

  • Safety and Handling: Analogous to 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol, the tert-butoxy group may necessitate precautions against inhalation or dermal exposure, though toxicity data are unverified .
  • Pharmacological Potential: The azetidine moiety is understudied compared to indole or quinoxaline systems, highlighting a gap in comparative bioactivity studies.

Biological Activity

1-(Azetidin-1-yl)-2-(tert-butoxy)ethanone is a substituted azetidine compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: C10_{10}H17_{17}NO
Molecular Weight: 171.25 g/mol
LogP: 2.5 (indicating moderate lipophilicity)
Solubility: Soluble in organic solvents, limited solubility in water.

The biological activity of this compound is primarily linked to its interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the synthesis of prostaglandins, which are involved in inflammation and pain pathways. The compound has been shown to inhibit both COX-1 and COX-2, suggesting its potential use as an anti-inflammatory agent .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory Effects: Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
  • Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
  • Antimicrobial Activity: Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.

Anti-inflammatory Activity

A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the COX pathway. The compound showed a dose-dependent decrease in inflammatory markers such as prostaglandin E2 (PGE2) levels .

Dose (mg/kg)PGE2 Levels (pg/mL)Effectiveness (%)
1015025
2010050
505075

Anticancer Activity

In vitro studies revealed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50_{50} of 0.075 µM. Mechanistic studies indicated that it inhibited tubulin polymerization and downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors .

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-70.075Induction of apoptosis
Hs578T0.033Inhibition of tubulin polymerization
MDA-MB-2310.620Downregulation of Bcl2 and survivin

Antimicrobial Activity

The compound was tested against various bacterial strains, including MRSA and E. coli, showing significant antibacterial effects at low concentrations. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .

Bacterial StrainMIC (nM)
Staphylococcus aureus44
MRSA11
Escherichia coli>100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.